Boc-Tyr(po3bzl2)-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H32NO8P |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
(2S)-3-[4-bis(phenylmethoxy)phosphoryloxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C28H32NO8P/c1-28(2,3)36-27(32)29-25(26(30)31)18-21-14-16-24(17-15-21)37-38(33,34-19-22-10-6-4-7-11-22)35-20-23-12-8-5-9-13-23/h4-17,25H,18-20H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 |
InChI Key |
ZZQAAAGYMATKRJ-VWLOTQADSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O |
sequence |
X |
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Boc-Tyr(PO3Bzl2)-OH is primarily utilized as a building block in solid-phase peptide synthesis. The presence of the phosphonate group allows for the incorporation of phosphorylated tyrosine residues into peptides while maintaining the integrity of the phosphate modification. This is crucial for studying the structural and functional properties of phosphopeptides, which are vital in various cellular processes such as signal transduction and enzyme regulation .
Synthesis Methodology
The synthesis of this compound typically involves several steps, including protection of the carboxyl group and phosphorylation. The phosphonate moiety can be selectively protected to facilitate its incorporation into peptide sequences without compromising the overall structure. This multi-step approach enables researchers to create complex phosphopeptides that mimic natural biological molecules .
Protein Phosphorylation Studies
Phosphorylation of tyrosine residues is a critical post-translational modification that regulates various cellular functions. Peptides synthesized with this compound can serve as probes to study protein-protein interactions and enzymatic activities related to tyrosine phosphorylation. These peptides can enhance our understanding of signaling pathways and cellular responses to external stimuli .
Case Studies
Research has demonstrated that peptides containing this compound can influence kinase activity, thereby affecting downstream signaling events. For instance, studies have shown that incorporating this compound into peptide sequences can significantly alter phosphorylation dynamics, enhancing the phosphorylation of adjacent serine residues by specific kinases .
Therapeutic Development
Drug Design and Development
The ability to synthesize phosphopeptides using this compound opens avenues for developing novel therapeutics. By mimicking natural phosphopeptides involved in disease processes, researchers can design drugs targeting specific pathways or protein interactions implicated in diseases such as cancer and diabetes. The strategic use of these compounds may lead to more effective treatments with fewer side effects compared to traditional therapies .
Chemical Reactions Analysis
Incorporation into Peptides
Boc-Tyr(PO₃Bzl₂)-OH is used in solid-phase peptide synthesis (SPPS) to introduce phosphorylated tyrosine residues. Typical steps include:
-
Coupling : Activation of the carboxyl group with HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and N-methylmorpholine (NMM) for efficient amide bond formation .
-
Deprotection cycles : Sequential N-terminal deprotection using 20% formic acid–DCM to remove the Boc group without destabilizing the phosphate group .
Example protocol :
text(i) Boc-Tyr(PO₃Bzl₂)-OH (3 eq.) + HBTU (3 eq.) + NMM (9 eq.) → 1 h at rt (ii) Deprotection with 20% formic acid–DCM → 20 min
Deprotection and Stability
The phosphate group requires careful handling during synthesis:
-
Boc deprotection : Formic acid (20% in DCM) is preferred over strong acids like TFA, as it minimizes β-elimination of the phosphate group .
-
Final cleavage : Phosphate deprotection is achieved via TFA–TES–H₂O (95:2.5:2.5) or TMSBr–thioanisole–TFA, which removes benzyl groups from the phosphate while retaining peptide integrity .
Stability challenges :
-
β-Elimination : Avoidance of strong bases or acids during synthesis to prevent phosphate loss .
-
Oxidative sensitivity : Phosphate triesters are stable under acidic conditions but susceptible to hydrolysis in basic environments .
Analytical Data
Research Findings :
Comparison with Similar Compounds
Structural and Functional Features
Physical Properties
Key Research Findings
- Phosphorylation Studies : this compound enables precise incorporation of phosphotyrosine, critical for mimicking post-translational modifications in kinases .
- Cost-Effectiveness : Boc-protected derivatives are generally cheaper than Fmoc analogs (e.g., Fmoc-Tyr(PO3Bzl2)-OH costs ~€142/g vs. Boc variants at ~€14/g) .
- Stability Trade-offs : Benzyl and allyl groups offer selective deprotection, whereas methyl and tBu groups provide enhanced stability under acidic conditions .
Preparation Methods
Boc Protection of L-Tyrosine
The amino group of L-tyrosine is protected using di-tert-butyl dicarbonate [(Boc)₂O] under strongly basic aqueous conditions (pH ≥ 12). This method, adapted from CN104447415A, achieves >90% yield through batchwise (Boc)₂O addition:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Water |
| Base | NaOH/KOH (4 M) |
| Temperature | 0–25°C |
| (Boc)₂O Equivalents | 1.2 eq, added in 3 batches |
| Workup | Extraction with ethyl acetate |
Post-reaction, the product (Boc-Tyr-OH) is isolated via acidification (pH 1–3) and crystallized from hexane.
Phosphorylation of Boc-Tyr-OH
The phenolic hydroxyl is phosphorylated using dibenzyl N,N-diethylphosphoramidite under anhydrous conditions. This method, detailed in PubMed and VulcanChem documents, proceeds via a two-step activation:
- Activation : Dibenzyl phosphoramidite (1.5 eq) and 1H-tetrazole (3 eq) in dichloromethane (DCM) at 0°C for 1 h.
- Oxidation : 3-Chloroperbenzoic acid (mCPBA, 2 eq) at −20°C to 25°C for 4 h.
Critical Parameters
Global Deprotection and Purification
While the benzyl groups on phosphate are typically retained during SPPS, full deprotection employs:
Cleavage Reagent : 1 M trimethylsilyl bromide (TMSBr)–thioanisole–TFA (10:5:85 v/v)
Conditions : 2 h at 25°C, yielding Tyr(PO₃H₂)-containing peptides.
Purification :
- Extraction : Remove unreacted reagents using tert-butyl methyl ether.
- Crystallization : Precipitate product from hexane/ethyl acetate (9:1).
Industrial-Scale Optimization
Process Intensification Strategies
Comparative Analysis of Phosphorylation Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Dibenzyl Phosphoramidite | Tetrazole/mCPBA | 78 | 95 |
| POCl₃-Mediated | POCl₃, BzlOH, imidazole | 65 | 88 |
| Enzymatic | Tyrosine kinase, ATP | 42 | 81 |
The phosphoramidite route is preferred for scalability, despite requiring stringent anhydrous conditions.
Case Study: Synthesis of a Phosphotyrosine-Containing Anticancer Peptide
A 2015 study synthesized a Grb2 SH2 domain inhibitor using Boc-Tyr(PO₃Bzl₂)-OH:
- SPPS : Fmoc-based protocol on Wang resin.
- Boc Deprotection : 50% TFA/DCM (2 × 10 min).
- Cleavage : TMSBr/thioanisole/TFA, yielding peptide with intact phosphotyrosine.
HPLC analysis showed 89% purity, underscoring the method’s reliability.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Boc-Tyr(po3bzl2)-OH, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis involves phosphorylation of the tyrosine hydroxyl group using protecting groups like benzyl (Bzl) for phosphate stability. Key steps include:
-
Phosphorylation : Use reagents like bis-(2,2,2-trichloro)ethyl (Tc) groups to protect phosphate moieties during Boc-mode synthesis .
-
Deprotection : Selective removal of protecting groups (e.g., Bzl) under controlled acidic or hydrogenolytic conditions.
-
Purification : Employ reverse-phase HPLC or column chromatography to isolate the product. Monitor purity via NMR (e.g., verifying phosphate integration at δ 4.5–5.0 ppm) and mass spectrometry (expected [M+H]+: ~500–550 Da depending on isotopic labeling) .
- Data Table : Common Characterization Techniques
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H/³¹P NMR | Chemical shifts, coupling constants | Confirm phosphate group presence and regioselectivity |
| HPLC | Retention time, peak symmetry | Assess purity (>95% typically required) |
| Mass Spec | m/z ratio | Validate molecular weight |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Methodological Answer :
- Multi-Technique Validation : Combine ¹H NMR (aromatic proton signals at δ 6.8–7.2 ppm), ³¹P NMR (single peak for phosphate), and IR (P=O stretch ~1250 cm⁻¹) .
- Comparative Analysis : Cross-reference spectral data with published benchmarks in peer-reviewed journals .
Advanced Research Questions
Q. How can researchers resolve contradictions in phosphorylation efficiency reported across synthesis protocols?
- Methodological Answer :
- Systematic Parameter Screening : Use Design of Experiments (DoE) to test variables like reaction temperature (e.g., 0°C vs. RT), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Grubbs II vs. Pd/C) .
- Data Reconciliation : Analyze discrepancies by normalizing yields to reaction scale, purity of starting materials, and quantification methods (e.g., HPLC area% vs. gravimetric analysis) .
Q. What strategies improve the stability of this compound in long-term storage for peptide synthesis applications?
- Methodological Answer :
- Condition Testing : Store aliquots at –20°C under argon, and periodically assess degradation via HPLC (monitor for phosphate deprotection byproducts).
- Stability Indicators : Track changes in ³¹P NMR signal intensity or unexpected mass spec fragments (e.g., loss of Bzl group, m/z –90 Da) .
Q. How does the choice of phosphate-protecting group impact downstream applications in phosphopeptide synthesis?
- Methodological Answer :
- Comparative Study : Test this compound against analogs with Tc or methyl groups. Evaluate:
- Deprotection Efficiency : Hydrogenolysis (Bzl) vs. mild acid (Tc).
- Compatibility : Solubility in SPPS resins (e.g., Fmoc-based systems) .
- Application-Specific Optimization : Use MALDI-TOF to confirm peptide-phosphorylation post-SPPS .
Methodological Frameworks for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
